molecular formula C9H10BrNO B1445610 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine CAS No. 1254332-81-4

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine

Cat. No. B1445610
M. Wt: 228.09 g/mol
InChI Key: VJWHRBJNHZTLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine, also known as 6-Br-MDB, is a heterocyclic compound derived from the benzoxazine family. It is a unique chemical structure due to its combination of both aromatic and aliphatic properties, which makes it a potential candidate for numerous applications. 6-Br-MDB has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential use in future research.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Heterocycles : Oxazine derivatives, including 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine, are key intermediates in the synthesis of various heterocyclic compounds. These compounds can be synthesized through cyclization reactions and have been used to develop chiral synthons, which are important for creating drugs with specific enantiomeric properties (Sainsbury, 1991).

Medicinal Chemistry and Pharmacology

  • Biological Activities : Benzoxazine derivatives display a broad range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, and anticancer properties. These activities are attributed to the structural versatility of benzoxazines, which allows for various functional groups to be introduced, enhancing their biological activity (Tang et al., 2022). The research on benzoxazine derivatives highlights their potential as scaffolds for developing new therapeutic agents.
  • Antitumor Activities : Certain benzoxazine and triazine derivatives have been identified for their antitumor activities, demonstrating their potential as scaffolds for anticancer drug development. Their synthesis and evaluation in various models have shown promising results, making them interesting targets for further pharmacological studies (Cascioferro et al., 2017).

properties

IUPAC Name

6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWHRBJNHZTLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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